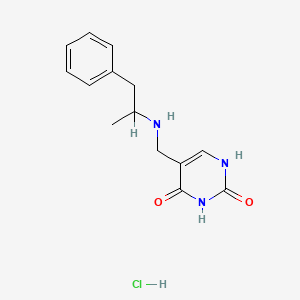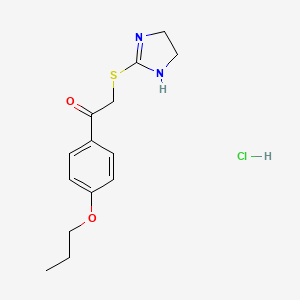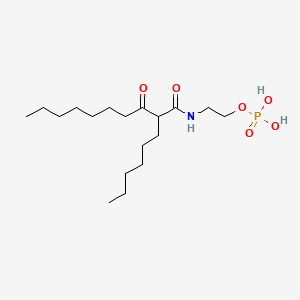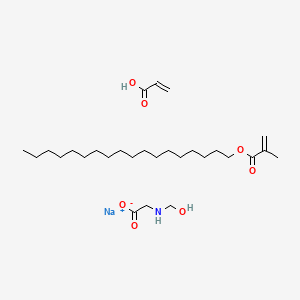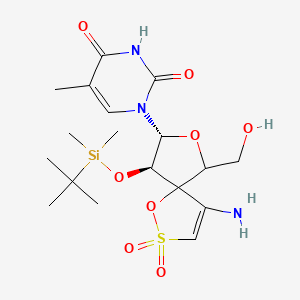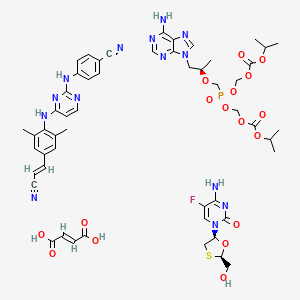
Complera
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Complera is a combination antiretroviral medication used for the treatment of Human Immunodeficiency Virus-1 (HIV-1) infection in adults. It consists of three active ingredients: emtricitabine, rilpivirine, and tenofovir disoproxil fumarate . This combination provides a complete regimen for patients who have not previously received antiretroviral therapy .
Preparation Methods
Synthetic Routes and Reaction Conditions
Emtricitabine: This compound is synthesized through a multi-step process starting from cytosine.
Tenofovir Disoproxil Fumarate: This compound is synthesized by esterification of tenofovir with isopropyl alcohol, followed by reaction with fumaric acid to form the disoproxil fumarate ester.
Industrial Production Methods
The industrial production of Complera involves the large-scale synthesis of its three active ingredients, followed by their combination into a single tablet. The process includes stringent quality control measures to ensure the purity and efficacy of the final product .
Chemical Reactions Analysis
Types of Reactions
Reduction: Rilpivirine can be reduced to its corresponding amine under specific conditions.
Substitution: Tenofovir disoproxil fumarate can undergo nucleophilic substitution reactions, particularly at the phosphate ester moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like hydroxide ions and amines are frequently employed in substitution reactions.
Major Products Formed
Emtricitabine Oxidation: Sulfoxide and sulfone derivatives.
Rilpivirine Reduction: Corresponding amine.
Tenofovir Disoproxil Fumarate Substitution: Various substituted phosphonate esters.
Scientific Research Applications
Complera has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Mechanism of Action
Complera exerts its effects through the combined action of its three active ingredients:
Emtricitabine: Inhibits HIV-1 reverse transcriptase by competing with the natural substrate, leading to termination of DNA chain elongation.
Rilpivirine: Binds to reverse transcriptase and inhibits its activity by inducing conformational changes.
Tenofovir Disoproxil Fumarate: Converts to tenofovir diphosphate in the body, which inhibits reverse transcriptase by competing with deoxyadenosine 5’-triphosphate.
Comparison with Similar Compounds
Complera is compared with other antiretroviral combinations such as Biktarvy and Descovy:
Uniqueness of this compound
This compound is unique due to its combination of three specific antiretroviral agents, providing a complete regimen for treatment-naive patients. Its formulation allows for once-daily dosing, which improves patient adherence .
List of Similar Compounds
- Biktarvy
- Descovy
- Atripla (contains efavirenz, emtricitabine, and tenofovir disoproxil fumarate)
- Genvoya (contains elvitegravir, cobicistat, emtricitabine, and tenofovir alafenamide)
Properties
CAS No. |
1436864-99-1 |
|---|---|
Molecular Formula |
C53H62FN14O17PS |
Molecular Weight |
1249.2 g/mol |
IUPAC Name |
4-amino-5-fluoro-1-[(2R,5S)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]pyrimidin-2-one;[[(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl-(propan-2-yloxycarbonyloxymethoxy)phosphoryl]oxymethyl propan-2-yl carbonate;(E)-but-2-enedioic acid;4-[[4-[4-[(E)-2-cyanoethenyl]-2,6-dimethylanilino]pyrimidin-2-yl]amino]benzonitrile |
InChI |
InChI=1S/C22H18N6.C19H30N5O10P.C8H10FN3O3S.C4H4O4/c1-15-12-18(4-3-10-23)13-16(2)21(15)27-20-9-11-25-22(28-20)26-19-7-5-17(14-24)6-8-19;1-12(2)33-18(25)28-9-31-35(27,32-10-29-19(26)34-13(3)4)11-30-14(5)6-24-8-23-15-16(20)21-7-22-17(15)24;9-4-1-12(8(14)11-7(4)10)5-3-16-6(2-13)15-5;5-3(6)1-2-4(7)8/h3-9,11-13H,1-2H3,(H2,25,26,27,28);7-8,12-14H,6,9-11H2,1-5H3,(H2,20,21,22);1,5-6,13H,2-3H2,(H2,10,11,14);1-2H,(H,5,6)(H,7,8)/b4-3+;;;2-1+/t;14-;5-,6+;/m.10./s1 |
InChI Key |
DQEFVRYFVZNIMK-FEDPJRJMSA-N |
Isomeric SMILES |
CC1=CC(=CC(=C1NC2=NC(=NC=C2)NC3=CC=C(C=C3)C#N)C)/C=C/C#N.C[C@H](CN1C=NC2=C(N=CN=C21)N)OCP(=O)(OCOC(=O)OC(C)C)OCOC(=O)OC(C)C.C1[C@H](O[C@H](S1)CO)N2C=C(C(=NC2=O)N)F.C(=C/C(=O)O)\C(=O)O |
Canonical SMILES |
CC1=CC(=CC(=C1NC2=NC(=NC=C2)NC3=CC=C(C=C3)C#N)C)C=CC#N.CC(C)OC(=O)OCOP(=O)(COC(C)CN1C=NC2=C(N=CN=C21)N)OCOC(=O)OC(C)C.C1C(OC(S1)CO)N2C=C(C(=NC2=O)N)F.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[4-phenyl-1-(2-phenylethyl)piperidin-4-yl] acetate;hydrochloride](/img/structure/B12779573.png)

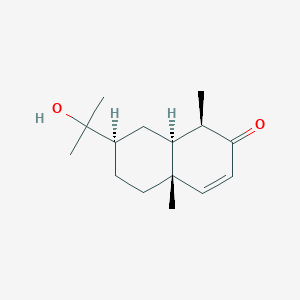
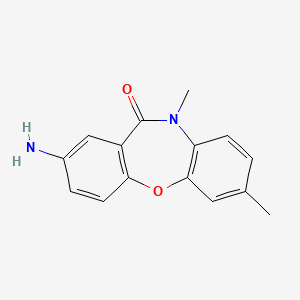
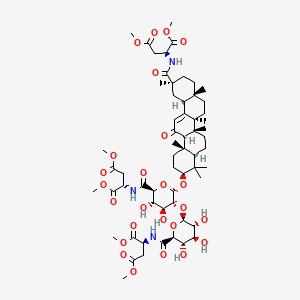
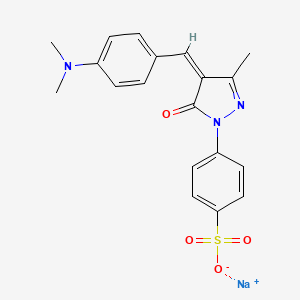
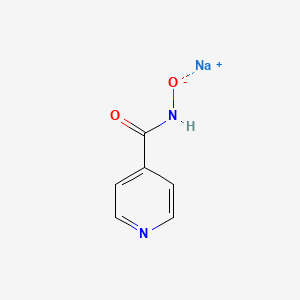
![2-tert-butyl-4-[[dimethyl(phenyl)silyl]methoxy]phenol](/img/structure/B12779620.png)
